molecular formula C10H16O2 B074431 Methyl cyclooct-4-ene-1-carboxylate CAS No. 1129-33-5

Methyl cyclooct-4-ene-1-carboxylate

Cat. No.: B074431
CAS No.: 1129-33-5
M. Wt: 168.23 g/mol
InChI Key: NVLYMDYWKGWODU-UHFFFAOYSA-N
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Description

Methyl cyclooct-4-ene-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1129-33-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl cyclooct-4-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3

InChI Key

NVLYMDYWKGWODU-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCC=CCC1

Isomeric SMILES

COC(=O)C1CCC/C=C\CC1

Canonical SMILES

COC(=O)C1CCCC=CCC1

Synonyms

4-Cyclooctene-1-carboxylic acid methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL, 3-neck round bottom flask was charged with cyclooct-4-ene carboxylic acid (0.517 g, 3.35 mmol, prepared as described below in Example 35) and 30 mL reagent-grade acetone and vigorously stirred for several minutes. K2CO3 (1.15 g, 8.32 mmol) was then added, followed by an excess of methyl iodide (4 mL). A reflux condenser (water temperature 5° C.) was then fitted to the flask and the reaction was gently refluxed overnight. The mixture was filtered, the filtrate was concentrated using a rotary evaporator, and the residue was purified by flash chromatography on silica (1:9 ethyl acetate:hexanes mobile phase) to give methyl cyclooct-4-ene carboxylate as a single isomer (0.560 g, 99%). A copolymer of methyl cyclooct-4-ene carboxylate and cyclooctene, prepared similarly to polymer 15 at room temperature, would have the following features: The end groups R2 and R3 would be H or CH3. For this polymer, e and f would be derived from methyl cyclooct-4-ene carboxylate and would equal 3 and 4, respectively; d would derive from cyclooctene and would equal 8. The run lengths would therefore be: rHH=(3+3)+8z; rHT=(3+4)+8z; and rTT=(4+4)+8z; therefore rtotal=(6+8z), (7+8z), (8+8z).
Quantity
0.517 g
Type
reactant
Reaction Step One
[Compound]
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reagent-grade
Quantity
30 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
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1.15 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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